molecular formula C17H16N2O4 B2799845 2,4-Bis(furan-2-ylmethylamino)benzoic acid CAS No. 2470439-95-1

2,4-Bis(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2799845
CAS No.: 2470439-95-1
M. Wt: 312.325
InChI Key: QDTCHSDPVWMLEF-UHFFFAOYSA-N
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Description

2,4-Bis(furan-2-ylmethylamino)benzoic acid is a chemical compound with the molecular formula C17H16N2O4 It is characterized by the presence of two furan-2-ylmethylamino groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(furan-2-ylmethylamino)benzoic acid typically involves the reaction of 2,4-diaminobenzoic acid with furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(furan-2-ylmethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Bis(furan-2-ylmethylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Bis(furan-2-ylmethylamino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan rings and amino groups may play a role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(furan-2-ylmethylamino)-5-sulphamoylbenzoic acid: Similar structure with an additional sulphamoyl group.

    2,4-Diaminobenzoic acid: Lacks the furan-2-ylmethylamino groups.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the benzoic acid core.

Uniqueness

2,4-Bis(furan-2-ylmethylamino)benzoic acid is unique due to the presence of two furan-2-ylmethylamino groups attached to a benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-bis(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(21)15-6-5-12(18-10-13-3-1-7-22-13)9-16(15)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTCHSDPVWMLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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